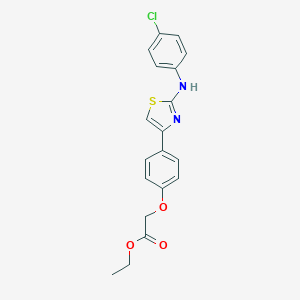
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. The chemical formula of Etodolac is C17H21ClN2O3S, and it has a molecular weight of 365.88 g/mol.
Wirkmechanismus
The mechanism of action of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester involves the inhibition of the COX-2 enzyme, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting the production of prostaglandins, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester reduces inflammation and provides pain relief.
Biochemische Und Physiologische Effekte
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are proteins that play a key role in the immune response. Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester also inhibits the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immunity. In addition, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been found to decrease the production of reactive oxygen species (ROS), which are molecules that can damage cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has a number of advantages for use in lab experiments. It is a well-established anti-inflammatory and analgesic drug that has been extensively studied for its pharmacological properties. It is also readily available and relatively inexpensive. However, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has some limitations for use in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been found to have some toxic effects on the liver and kidneys at high doses.
Zukünftige Richtungen
There are several future directions for research on Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester. One area of interest is the development of new formulations of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester in other conditions, such as cancer and neurodegenerative diseases. Finally, there is a need for further research on the mechanisms of action of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester, including its effects on signaling pathways and gene expression.
Synthesemethoden
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitroaniline with thioacetic acid, followed by the reduction of the resulting nitro compound with iron powder and acetic acid. The resulting 4-amino-2-chlorothiazole is then reacted with 4-(2-hydroxyphenoxy)acetic acid to form Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester is a selective COX-2 inhibitor, which means that it targets only the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Eigenschaften
CAS-Nummer |
168127-33-1 |
|---|---|
Produktname |
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester |
Molekularformel |
C19H17ClN2O3S |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
ethyl 2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]acetate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)11-25-16-9-3-13(4-10-16)17-12-26-19(22-17)21-15-7-5-14(20)6-8-15/h3-10,12H,2,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
STENHTAPAWYURW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Andere CAS-Nummern |
168127-33-1 |
Synonyme |
ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





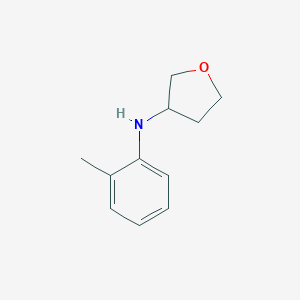
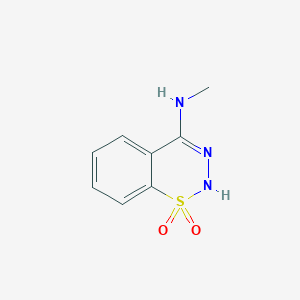
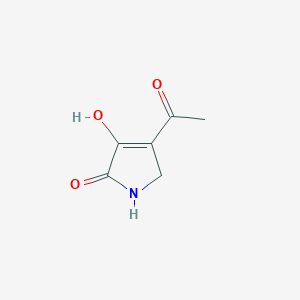
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)


![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

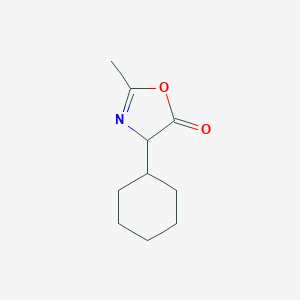

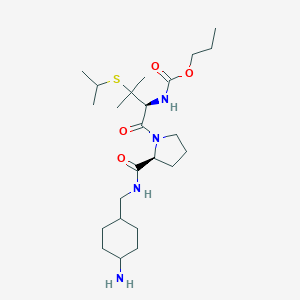
![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)